molecular formula C13H23NO2 B1600423 Methyl 11-cyanoundecanoate CAS No. 22915-49-7

Methyl 11-cyanoundecanoate

Cat. No.: B1600423
CAS No.: 22915-49-7
M. Wt: 225.33 g/mol
InChI Key: GKXUVTQXTRUSGH-UHFFFAOYSA-N
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Description

Methyl 11-cyanoundecanoate is an organic compound with the molecular formula C_12H_21NO_2. It is a nitrile ester, characterized by the presence of a cyano group (-CN) and an ester group (-COOCH_3) attached to an undecane chain. This compound is of significant interest in organic synthesis and industrial applications due to its unique chemical properties and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 11-cyanoundecanoate can be synthesized through the cross-metathesis of methyl 10-undecenoate with acrylonitrile using Hoveyda–Grubbs second-generation catalysts. The reaction proceeds efficiently, yielding methyl 11-cyano-10-undecenoate, which can be further hydrogenated to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of methyl 11-cyano-10-undecenoate using a suitable catalyst such as Raney®-nickel. This process is conducted under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 11-cyanoundecanoate undergoes various chemical reactions, including:

    Hydrogenation: Reduction of the cyano group to an amine group.

    Hydrolysis: Conversion of the ester group to a carboxylic acid.

    Substitution: Replacement of the cyano group with other functional groups.

Common Reagents and Conditions:

Major Products Formed:

    Hydrogenation: Methyl 11-aminoundecanoate.

    Hydrolysis: 11-cyanoundecanoic acid.

    Substitution: Depending on the nucleophile, various substituted derivatives.

Scientific Research Applications

Methyl 11-cyanoundecanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 11-cyanoundecanoate involves its interaction with various molecular targets and pathways. For instance, its hydrogenation product, methyl 11-aminoundecanoate, can participate in polymerization reactions to form polyamides. The cyano group can undergo nucleophilic substitution, leading to the formation of diverse derivatives with specific biological or chemical activities .

Comparison with Similar Compounds

    Methyl 10-undecenoate: A precursor in the synthesis of methyl 11-cyanoundecanoate.

    11-cyanoundecanoic acid: A hydrolysis product of this compound.

    Methyl 11-aminoundecanoate: A hydrogenation product with applications in polymer synthesis.

Uniqueness: this compound is unique due to its dual functional groups (cyano and ester), which provide versatility in chemical reactions and applications. Its ability to undergo various transformations makes it a valuable intermediate in organic synthesis and industrial processes .

Properties

IUPAC Name

methyl 11-cyanoundecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXUVTQXTRUSGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450500
Record name Methyl 11-cyanoundecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22915-49-7
Record name Methyl 11-cyanoundecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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